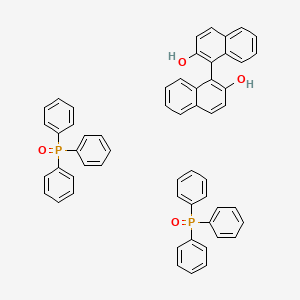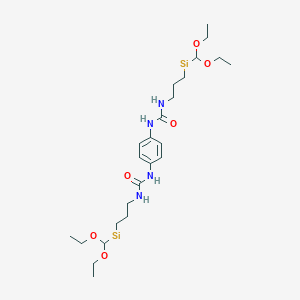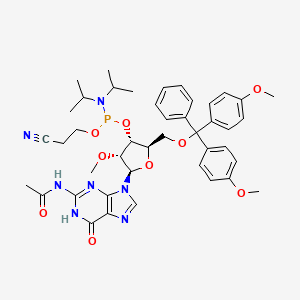
N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical reagent primarily used in molecular biotechnology and synthetic biology. This compound is particularly significant in the automated synthesis of modified oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps. The process typically begins with the protection of the guanosine molecule’s hydroxyl groups using dimethoxytrityl (DMT) groups. This is followed by the methylation of the 2’-hydroxyl group and the acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents like iodine.
Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Coupling: The phosphoramidite group reacts with nucleophiles to form phosphite triesters, which are then oxidized to phosphodiesters.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole as an activator in acetonitrile.
Major Products
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are essential for various research and therapeutic applications.
Aplicaciones Científicas De Investigación
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Plays a crucial role in the development of nucleic acid-based therapeutics, including those targeting genetic disorders and cancers.
Industry: Utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques
Mecanismo De Acción
The primary mechanism of action of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the oligonucleotide chain by one nucleotide. The DMT group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl group until it is removed under acidic conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific modifications, which enhance the stability and binding affinity of the resulting oligonucleotides. The 2’-O-methyl modification provides resistance to nuclease degradation, while the N-acetyl and DMT groups offer selective protection during synthesis. These features make it particularly valuable for applications requiring high stability and specificity.
Propiedades
Fórmula molecular |
C43H52N7O9P |
|---|---|
Peso molecular |
841.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)/t35-,37-,38-,41-,60?/m1/s1 |
Clave InChI |
FBABQKPBRXEHBT-USUFPPIWSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12610496.png)
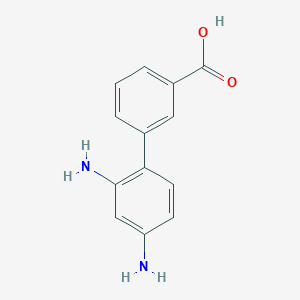
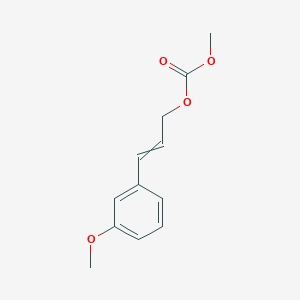

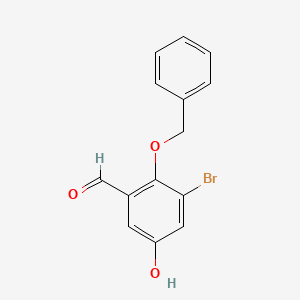
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)

![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
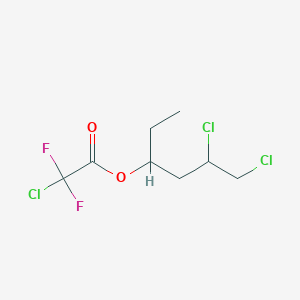
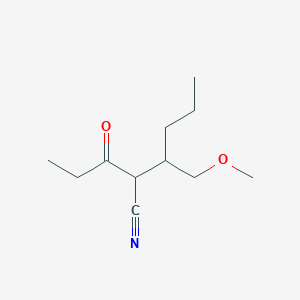
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
